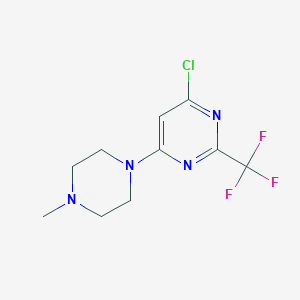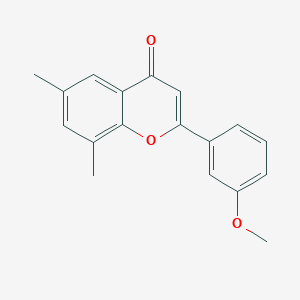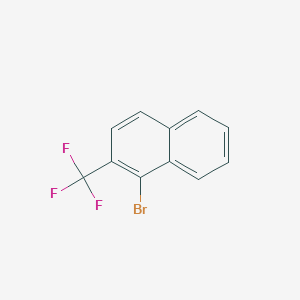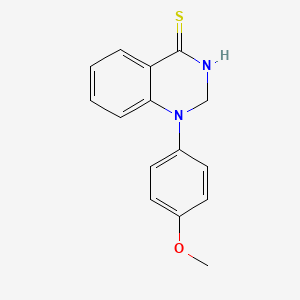
4-Chloro-6-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position, a trifluoromethyl group at the 2-position, and a 4-methylpiperazin-1-yl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4,6-dimethylpyrimidine and 4-methylpiperazine.
Nucleophilic Substitution: The 4-methylpiperazine is reacted with 2-chloro-4,6-dimethylpyrimidine under nucleophilic substitution conditions to replace the chloro group at the 6-position with the 4-methylpiperazin-1-yl group.
Trifluoromethylation: The resulting intermediate is then subjected to trifluoromethylation using a suitable trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
4-Chloro-6-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring.
Substitution Reactions: The trifluoromethyl group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Products with various substituents replacing the chloro group.
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the piperazine ring or the pyrimidine ring.
科学的研究の応用
4-Chloro-6-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Biology: It is employed in the development of chemical probes for studying biological pathways.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
作用機序
The mechanism of action of 4-Chloro-6-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. The piperazine ring can interact with various biological targets, modulating their activity and leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine: Lacks the trifluoromethyl group, resulting in different physicochemical properties.
2-(Trifluoromethyl)-4,6-dichloropyrimidine: Contains two chloro groups and a trifluoromethyl group, differing in substitution pattern.
4-Methylpiperazine-1-yl-2-(trifluoromethyl)pyrimidine: Lacks the chloro group, affecting its reactivity and biological activity.
Uniqueness
4-Chloro-6-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine is unique due to the combination of the chloro, trifluoromethyl, and piperazine substituents, which confer distinct physicochemical and biological properties. This unique combination makes it a valuable intermediate in the synthesis of various pharmaceuticals and chemical probes.
特性
分子式 |
C10H12ClF3N4 |
|---|---|
分子量 |
280.68 g/mol |
IUPAC名 |
4-chloro-6-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C10H12ClF3N4/c1-17-2-4-18(5-3-17)8-6-7(11)15-9(16-8)10(12,13)14/h6H,2-5H2,1H3 |
InChIキー |
UBMXKQLZFJVBRH-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=CC(=NC(=N2)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5,7-Dichloro-3-cyclopentyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11848006.png)


![6-(5-Oxo-3,4-diazabicyclo[4.2.0]oct-2-en-2-yl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B11848016.png)


![6-Bromo-7-methyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11848027.png)



